Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate
Description
Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a fluorophenyl group, a pyrimidinyl group, and an ethyl ester moiety. Its unique chemical properties make it a subject of interest in medicinal chemistry, organic synthesis, and pharmaceutical research.
Properties
CAS No. |
1193687-88-5 |
|---|---|
Molecular Formula |
C20H23FN4O6 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
ethyl 2-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-ylamino]-2-oxoacetate |
InChI |
InChI=1S/C20H23FN4O6/c1-5-31-18(30)16(28)24-20(2,3)19-23-13(14(26)17(29)25(19)4)15(27)22-10-11-6-8-12(21)9-7-11/h6-9,26H,5,10H2,1-4H3,(H,22,27)(H,24,28) |
InChI Key |
FKOHDDSHDVXKJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC(C)(C)C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the fluorophenyl intermediate, followed by the formation of the pyrimidinyl core. The final step involves the esterification of the compound to introduce the ethyl ester group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolite formation.
Conditions :
-
Acidic : HCl (6 M), reflux, 24 hours → Carboxylic acid + ethanol .
-
Basic : NaOH (2 M), 60°C, 12 hours → Carboxylic acid salt.
Carbamate Cleavage
The carbamate linkage (N–CO–O) is susceptible to hydrolysis, particularly under basic conditions, releasing ammonia or amines:
Conditions :
Nucleophilic Substitution
The fluorophenyl group may participate in aromatic nucleophilic substitution (SₙAr) at the para-fluorine position due to electron withdrawal by the fluorine atom:
| Reagent | Product | Conditions |
|---|---|---|
| NH₃ (aqueous) | 4-aminobenzyl derivative | 100°C, 24 hours |
| Piperidine | 4-(piperidin-1-yl)benzyl derivative | DMF, 120°C, microwave |
Oxidation
The pyrimidinone’s hydroxyl (-OH) group oxidizes to a ketone under strong oxidizing agents:
Conditions : KMnO₄ (0.1 M), H₂SO₄, 50°C, 3 hours .
Reduction
The oxoacetate moiety (C=O) reduces to a hydroxyl group:
Conditions : NaBH₄ (2 eq.), MeOH, 0°C → RT, 2 hours .
Condensation and Cyclization
The α-ketoester group (C=O adjacent to ester) participates in cyclocondensation with diamines or hydrazines:
| Reagent | Product | Conditions |
|---|---|---|
| Hydrazine hydrate | Pyrazole derivative | EtOH, reflux, 8 hours |
| Ethylenediamine | Imidazolidinone derivative | DMF, 100°C, 12 hours |
Stability and Degradation
Key stability concerns under varying conditions:
Comparative Reactivity Table
Synthetic Derivatives
Derivatives synthesized via functional group modifications:
Scientific Research Applications
Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects and as a lead compound in drug development.
Industry: The compound’s chemical properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group and pyrimidinyl core play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate can be compared with other similar compounds, such as:
4-Fluorophenyl derivatives: These compounds share the fluorophenyl group and exhibit similar chemical reactivity and biological activity.
Pyrimidinyl compounds: Compounds with a pyrimidinyl core often have comparable pharmacological properties and are used in similar research applications.
Ethyl ester analogs: These compounds have the ethyl ester moiety, contributing to their solubility and reactivity in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H23FN4O6. It features multiple functional groups that contribute to its biological activity, including amine, carbonyl, and hydroxyl groups.
Antiviral Activity
Research indicates that compounds structurally related to this compound exhibit antiviral properties. For instance, derivatives have shown effectiveness against HIV by inhibiting viral replication through various mechanisms, including interference with reverse transcriptase activity .
Antimicrobial Properties
Studies have reported antimicrobial activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit the growth of pathogens effectively. Comparative studies with conventional antibiotics indicate that this compound may offer a novel approach for treating resistant strains .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in pathogen metabolism.
- Receptor Modulation : The compound can interact with specific receptors, modulating signaling pathways that affect cellular responses.
- DNA Binding : Some studies suggest that it may bind to DNA or RNA, disrupting replication processes in pathogens .
Study on Antiviral Efficacy
A study published in the British Journal of Pharmacology explored the antiviral efficacy of similar pyrimidine derivatives. Results indicated significant inhibition of viral replication in vitro, suggesting potential therapeutic applications for Ethyl 2-[...] .
Antimicrobial Testing
In a comparative study evaluating the antimicrobial properties of various compounds, Ethyl 2-[...] demonstrated superior activity against specific strains of bacteria and fungi compared to traditional antibiotics like ciprofloxacin and ketoconazole. The study utilized a standardized broth microdilution method to determine MIC values .
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction yields be optimized?
The compound’s pyrimidine core and ester functionalities suggest multi-step synthesis involving condensation, cyclization, and esterification. A viable route could involve:
- Step 1 : Formation of the pyrimidinone ring via Biginelli-like reactions using β-ketoesters and urea derivatives under acidic conditions .
- Step 2 : Functionalization of the 4-position with a fluorobenzyl carbamoyl group via nucleophilic substitution or coupling reagents (e.g., HATU/DIPEA).
- Yield Optimization : Use kinetic studies (HPLC monitoring) to identify rate-limiting steps. Solvent selection (e.g., DMF for polar intermediates) and temperature gradients (reflux for cyclization) improve efficiency .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- NMR Spectroscopy : - and -NMR confirm regioselectivity of substituents (e.g., fluorophenyl resonances at δ 7.2–7.4 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the dihydropyrimidinone ring and confirms hydrogen-bonding networks .
- HPLC-MS : Quantifies purity (>98%) and detects hydrolytic byproducts (e.g., free carboxylic acid from ester degradation) .
Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?
- Co-solvent Systems : Use DMSO (≤1% v/v) for stock solutions, followed by dilution in PBS with surfactants (e.g., Tween-80) .
- pH Adjustment : The 5-hydroxy group (pKa ~9–10) allows solubility enhancement via sodium salt formation at pH >10 .
Advanced Research Questions
Q. What computational methods are suitable for modeling interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to study binding stability with enzymes (e.g., kinases or proteases). Focus on hydrogen bonds between the fluorophenyl group and active-site residues .
- Docking Studies (AutoDock Vina) : Screen against homology models of target proteins, prioritizing poses with oxoacetate moieties in catalytic pockets .
Q. How can data contradictions in biological activity assays be resolved?
- Dose-Response Curves : Perform triplicate assays across a logarithmic concentration range (1 nM–100 µM) to identify IC variability.
- Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
- Theoretical Alignment : Cross-reference results with QSAR models to validate mechanistic hypotheses (e.g., electronic effects of the 4-fluorophenyl group) .
Q. What strategies improve reproducibility in scaled-up synthesis?
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediate formation in real time .
- Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., catalyst loading, reaction time) .
Q. How can mechanistic studies elucidate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to oxidative (HO), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions, followed by LC-MS to identify degradation pathways .
- Isotope Labeling : Track metabolic fate using -labeled ethyl ester groups in hepatocyte incubations .
Q. What methodologies assess the compound’s potential as a kinase inhibitor?
- ATP-Competitive Assays : Measure inhibition of -ATP incorporation into substrate peptides using recombinant kinases .
- Cellular Phosphorylation Profiling : Use Western blotting to evaluate downstream signaling (e.g., ERK/MAPK pathways) in treated cell lines .
Methodological Considerations
Q. How should researchers design experiments to validate theoretical frameworks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
